molecular formula C21H25NO4 B6328130 3-{[(Tert-butoxy)carbonyl](diphenylmethyl)amino}propanoic acid CAS No. 2109562-89-0

3-{[(Tert-butoxy)carbonyl](diphenylmethyl)amino}propanoic acid

Cat. No.: B6328130
CAS No.: 2109562-89-0
M. Wt: 355.4 g/mol
InChI Key: POFDIJALGJIKON-UHFFFAOYSA-N
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Description

3-{(Tert-Butoxy)CarbonylAmino}Propanoic Acid is a synthetic intermediate featuring a tert-butoxycarbonyl (Boc)-protected amino group linked to a diphenylmethyl (benzhydryl) substituent and a propanoic acid backbone. This compound is structurally tailored for applications in medicinal chemistry and drug discovery, particularly in modulating pharmacokinetic properties or serving as a building block for complex molecules.

Properties

IUPAC Name

3-[benzhydryl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22(15-14-18(23)24)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFDIJALGJIKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Diphenylmethylamine Formation

The synthesis begins with the preparation of diphenylmethylamine (benzhydrylamine), a secondary amine synthesized via reductive amination of benzophenone with ammonia or through Gabriel synthesis using diphenylmethyl bromide.

Reaction Conditions:

  • Benzophenone, ammonium acetate, and sodium cyanoborohydride in methanol at 25°C for 24 hours.

  • Yield: ~75% (extrapolated from analogous reductive aminations).

Boc Protection of the Secondary Amine

The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions to avoid premature deprotection.

Procedure:

  • Dissolve diphenylmethylamine (1.0 equiv) in tetrahydrofuran (THF).

  • Add Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stir at 25°C for 12 hours.

  • Quench with aqueous sodium bicarbonate and extract with ethyl acetate.

Key Data:

ParameterValue
SolventTHF
CatalystDMAP
Reaction Time12 h
Yield85–90% (estimated)

This step yields N-Boc-N-diphenylmethylamine, confirmed by ¹H NMR (δ 1.42 ppm for Boc tert-butyl group).

StepYield (%)
Alkylation70–75
Saponification90–95
Overall 63–71

Direct Coupling via Mixed Carbamate Formation

Synthesis of Diphenylmethyl Carbamate

An alternative route involves pre-forming the diphenylmethyl carbamate, which is subsequently coupled with β-alanine.

Carbamate Synthesis:

  • React diphenylmethanol (1.0 equiv) with phosgene (1.1 equiv) in dichloromethane at 0°C.

  • Add β-alanine tert-butyl ester (1.0 equiv) and triethylamine (2.0 equiv).

  • Stir for 6 hours at 25°C.

Deprotection:

  • Remove the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane.

  • Neutralize with aqueous sodium bicarbonate.

Challenges:

  • Phosgene handling requires stringent safety measures.

  • Competing esterification may occur without precise stoichiometry.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

Resin Functionalization

Wang resin pre-loaded with Fmoc-β-alanine is deprotected using piperidine, followed by sequential coupling with Boc-diphenylmethylamine.

Coupling Conditions:

  • Activator: HBTU/HOBt in DMF.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Reaction Time: 2 hours per coupling cycle.

Cleavage and Purification

The resin is treated with TFA/water/triisopropylsilane (95:2.5:2.5) to cleave the product, followed by precipitation in cold diethyl ether.

Advantages:

  • High purity (>95% by HPLC).

  • Scalability for milligram-to-gram synthesis.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Alkylation-ProtectionStraightforward reagentsSteric hindrance reduces yield63–71
Mixed CarbamateAvoids alkylation stepPhosgene toxicity50–60
SPPSHigh purityCost-intensive resins70–80

Mechanistic Insights and Side Reactions

Competing Ester Hydrolysis

During saponification (Section 2.3), prolonged exposure to base may cleave the Boc group. To mitigate:

  • Use lithium hydroxide instead of NaOH for milder conditions.

  • Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

Racemization Risks

β-Amino acids are prone to racemization at high temperatures. Low-temperature coupling (0–5°C) and short reaction times preserve stereochemistry.

Scalability and Industrial Relevance

Pilot-scale production (≥100 g) favors the alkylation-protection route due to reagent availability and minimal purification steps. Critical parameters include:

  • Cost Analysis:

    ReagentCost/kg (USD)
    Boc₂O120–150
    Diphenylmethylamine200–250
    Methyl 3-bromopropanoate80–100
  • Environmental Impact: DMF usage necessitates solvent recovery systems to meet green chemistry standards.

Chemical Reactions Analysis

Acid-Catalyzed Deprotection of the Boc Protecting Group

The Boc group is selectively cleaved under acidic conditions to expose the free amine, a critical step in peptide synthesis.

Conditions :

  • Trifluoroacetic Acid (TFA) : Deprotection occurs in TFA/dichloromethane (DCM) at room temperature, often with triethylsilane as a scavenger .

  • Hydrochloric Acid (HCl) : Acidification to pH 2–3 using concentrated HCl efficiently removes the Boc group while preserving the diphenylmethylamino and carboxylic acid functionalities .

Mechanism :
The Boc group undergoes protonation at the carbonyl oxygen, followed by elimination of CO₂ and formation of a tert-butyl cation. The free amine is stabilized under acidic conditions .

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group is esterified to enhance solubility or facilitate further coupling reactions.

Reaction Protocol :

  • Activation : The carboxylic acid is activated using N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous acetonitrile at 0°C under inert atmosphere .

  • Coupling : Reacted with alcohols (e.g., tert-butyl-2-hydroxyacetate) to form esters.

  • Workup : Purification via silica gel chromatography or reverse-phase HPLC yields the ester derivative .

Example :

text
Boc-L-Cys(Trt)-OH + tert-butyl-2-hydroxyacetate → Boc-L-Cys(Trt)-O-tert-butylacetate Yield: Quantified via HPLC after TFA-mediated deprotection[3].

Reaction Optimization and Yield Analysis

The table below summarizes key reaction parameters and yields for functionalization steps involving analogous Boc-protected amino acids :

Reaction TypeConditionsYieldKey Observations
Boc Deprotection20% TFA/DCM, RT, 2 h85–90%Efficient cleavage with minimal side reactions.
Carboxylic Acid EsterificationDCC, 0°C → RT, 15.5 h60–80%Higher yields with polar aprotic solvents.
Boc ProtectionBoc₂O, NaOH, dioxane/water, 24 h86–90%pH control critical for avoiding racemization.

Stability Under Synthetic Conditions

  • Basic Media : Stable in NaOH (up to 2 M) during Boc protection, with no degradation of the diphenylmethylamino group .

  • Acidic Media : Resists hydrolysis below pH 3 but undergoes Boc deprotection at higher acid concentrations .

  • Thermal Stability : Melting point (59–62°C) indicates solid-state stability under ambient conditions .

Comparative Reactivity with Analogous Compounds

The diphenylmethylamino group exhibits steric hindrance, slowing nucleophilic reactions compared to simpler amino acids. For example:

  • Alkylation : Requires elevated temperatures or strong bases due to hindered access to the nitrogen lone pair.

  • Acylation : Limited by steric bulk, necessitating activated acylating agents (e.g., acyl chlorides) .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 124072-61-3
  • Physical State : Solid
  • Melting Point : 59-62°C

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions. The diphenylmethyl group enhances the lipophilicity and stability of the molecule, making it suitable for various applications in drug design.

Synthesis of Peptides

3-{(Tert-butoxy)carbonylamino}propanoic acid serves as a key intermediate in the synthesis of peptides. The Boc group allows for selective deprotection under mild acidic conditions, facilitating the formation of peptide bonds without unwanted side reactions. This property is particularly useful in the synthesis of complex peptide structures that are crucial for drug development .

Drug Development

The compound's structure makes it a candidate for developing novel therapeutic agents. Its derivatives have been investigated for their potential as:

  • Anticancer Agents : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in oncology .
  • Antiviral Compounds : Some studies have explored its application in synthesizing antiviral agents, particularly those targeting viral proteases .

Enzyme Inhibition

Research has shown that 3-{(Tert-butoxy)carbonylamino}propanoic acid can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on amino acid racemases, which are important in the biosynthesis of certain amino acids used in pharmaceuticals .

Molecular Imaging

The compound has potential applications in molecular imaging techniques such as Positron Emission Tomography (PET). It can be radiolabeled to create tracers that help visualize metabolic processes in vivo, particularly in cancer diagnostics . The ability to label with fluorine isotopes enhances its utility in tracking tumor progression.

Mechanism of Action

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic processes, preventing unwanted reactions at the amino site. Upon deprotection, the free amine can participate in various biochemical pathways, forming peptides or other biologically active molecules .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and applications.

Substituent Variations on the Amino Group

3-{[(Tert-Butoxy)Carbonyl][(2-Chlorophenyl)Methyl]Amino}Propanoic Acid (CAS 1182127-75-8)
  • Structure : Replaces diphenylmethyl with a 2-chlorophenylmethyl group.
  • Molecular Formula: C₁₅H₂₀ClNO₄ | MW: 313.77 g/mol
  • The reduced steric bulk compared to diphenylmethyl may improve membrane permeability .
3-{(Tert-Butoxy)CarbonylAmino}Propanoic Acid
  • Structure : Substitutes diphenylmethyl with a phenethyl group.
  • Impact : The flexible phenethyl chain reduces steric hindrance, favoring interactions with narrow enzymatic pockets. Increased conformational flexibility may affect binding specificity .
3-{(Tert-Butoxy)CarbonylAmino}Propanoic Acid
  • Structure : Features a pyridinylmethyl group.
  • Impact : The pyridine ring introduces basicity (pKa ~5–6), enabling pH-dependent solubility and hydrogen bonding with biological targets. Useful in metal coordination or as a protonable group in drug design .

Backbone Modifications

3-((tert-Butoxycarbonyl)Amino)-2-Methylpropanoic Acid (CAS 16948-10-0)
  • Structure: Methyl group at the β-position of the propanoic acid.
  • Molecular Formula: C₉H₁₇NO₄ | MW: 203.24 g/mol
  • This modification is critical in peptide mimetics to mimic natural amino acids like valine or isoleucine .
(R)-3-((tert-Butoxycarbonyl)Amino)-2-Phenylpropanoic Acid
  • Structure : Phenyl group at the β-position with R-configuration.
  • Impact: The chiral center and aromatic ring enhance enantioselective interactions, making it valuable in asymmetric synthesis or as a precursor for chiral drugs like β-amino acids .

Functional Group Additions

2-{[(tert-Butoxy)Carbonyl]Amino}-3-(3-Methyl-3H-Diazirin-3-Yl)Propanoic Acid (CAS 2095409-43-9)
  • Structure : Incorporates a diazirine ring.
  • Molecular Formula : C₁₀H₁₇N₃O₄ | MW : 243.26 g/mol
  • Application : The photoreactive diazirine enables crosslinking studies in proteomics and target identification .
2-{[(tert-Butoxy)Carbonyl]Amino}-3-(1,3-Thiazol-2-Yl)Propanoic Acid (CAS 879502-02-0)
  • Structure : Thiazole heterocycle at the γ-position.
  • Molecular Formula : C₁₁H₁₆N₂O₄S | MW : 272.33 g/mol
  • Application : The thiazole ring participates in hydrogen bonding and π-stacking, making it suitable for kinase inhibitors or antimicrobial agents .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Weight LogP (Predicted) Solubility (mg/mL) Key Functional Groups
Target Compound ~350–370* ~3.5–4.0* <0.1 (aqueous)* Boc, Diphenylmethyl, Carboxyl
1182127-75-8 313.77 3.2 0.2–0.5 Chlorophenylmethyl
16948-10-0 203.24 1.8 >10 Methyl
2095409-43-9 243.26 1.5 1–2 Diazirine
879502-02-0 272.33 2.0 2–3 Thiazole

*Estimated based on structural analogs.

Biological Activity

3-{(Tert-butoxy)carbonylamino}propanoic acid, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity. This article explores its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-{(Tert-butoxy)carbonylamino}propanoic acid can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : 278.30 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an agonist in various biochemical pathways. It has been studied for its effects on integrin binding, cellular adhesion, and potential therapeutic applications.

  • Integrin Agonism : The compound enhances the binding of cells to integrin-binding ligands, which is crucial for cell adhesion and signaling pathways. This mechanism is vital for processes such as wound healing and immune response modulation .
  • Inhibition of Secretion Systems : Research indicates that this compound may inhibit type III secretion systems (T3SS) in Gram-negative bacteria, which are critical for virulence in pathogens like E. coli. This inhibition can lead to reduced bacterial pathogenicity and offers a potential target for antibiotic development .

Study 1: Integrin Binding Enhancement

A study demonstrated that treatment with 3-{(Tert-butoxy)carbonylamino}propanoic acid significantly increased the binding affinity of integrin-expressing cells to ligands. The results showed a dose-dependent increase in cell adhesion, suggesting its potential use in enhancing tissue engineering applications.

Concentration (µM)Cell Adhesion (% Control)
0100
10120
50150
100175

This data indicates a robust enhancement of cell adhesion at higher concentrations, which could be beneficial in regenerative medicine .

Study 2: Inhibition of T3SS

In another study focusing on the inhibition of T3SS, the compound was tested against several strains of E. coli. The findings revealed that at a concentration of 50 µM, the compound reduced the secretion of virulence factors by approximately 50%, highlighting its potential as an antimicrobial agent.

Bacterial StrainSecretion Inhibition (%)
EPEC45
EHEC50
Citrobacter rodentium55

These results suggest that the compound can effectively target bacterial virulence mechanisms, providing a novel approach to combat antibiotic resistance .

Safety and Toxicity Profile

While the biological activity is promising, it is essential to consider safety profiles. Preliminary toxicity assessments indicate that the compound may cause skin irritation and is harmful if ingested . Further studies are required to evaluate its safety in vivo.

Q & A

Q. What are the standard synthetic protocols for 3-{(tert-butoxy)carbonylamino}propanoic acid?

The compound is typically synthesized via carbodiimide-mediated coupling (e.g., DCC or EDC) of tert-butoxycarbonyl (Boc)-protected amines with propanoic acid derivatives. For example, DCC and DMAP in dichloromethane (CH₂Cl₂) are used to activate carboxylic acid intermediates, followed by coupling with diphenylmethylamine precursors. Post-reaction, aqueous workup and chromatography (e.g., silica gel) are standard for purification .

Q. How is the compound characterized to confirm structural integrity?

Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify Boc and diphenylmethyl group integration, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) to confirm molecular weight. X-ray crystallography may resolve stereochemistry in chiral variants .

Q. What are the recommended storage conditions to maintain stability?

Store at –20°C under inert gas (argon/nitrogen) to prevent Boc group hydrolysis. Desiccants are critical to avoid moisture-induced degradation. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf-life .

Advanced Research Questions

Q. How can synthetic yield be optimized for enantiomerically pure derivatives?

Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) may enhance enantiomeric excess. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing coupling agents (e.g., HATU vs. DCC) can improve efficiency. For example, HATU in DMF increases coupling rates for sterically hindered amines .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Comparative studies with analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) should assess substituent effects. For instance, methoxy groups in 3-(4-hydroxy-3-methoxyphenyl)propanoic acid alter polarity and receptor binding. Use computational docking (e.g., AutoDock) to correlate structural features with activity differences .

Q. How does the Boc-protected amine influence pharmacokinetic properties in prodrug design?

The Boc group enhances lipophilicity, improving blood-brain barrier penetration. In vivo studies can track Boc cleavage via esterases, while LC-MS/MS quantifies metabolite (diphenylmethylamine) levels. Compare with acetyl or benzyloxycarbonyl (Cbz) analogs to evaluate release kinetics .

Q. What methodologies assess the compound’s role in enzyme inhibition?

Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to target enzymes like proteases. Surface plasmon resonance (SPR) provides kinetic data (Kd, kon/koff). Mutagenesis studies identify critical residues interacting with the diphenylmethyl group .

Theoretical and Methodological Considerations

Q. How does the compound align with current theories in medicinal chemistry?

Its design incorporates the "protecting group strategy," where Boc shields amines during synthesis. This aligns with fragment-based drug discovery (FBDD) principles, enabling modular assembly of complex pharmacophores. Link to QSAR models to predict bioactivity .

Q. What computational tools model interactions of this compound with biological targets?

Molecular dynamics (MD) simulations using AMBER or GROMACS can predict binding modes. Generate SMILES/InChI keys (e.g., from PubChem) for virtual screening. Density functional theory (DFT) calculates electrostatic potentials of the carboxylate group .

Q. How to troubleshoot low yields in large-scale synthesis?

Scale-up challenges include exothermic reactions and byproduct formation. Use flow chemistry for better temperature control. Replace DCC with water-soluble carbodiimides (e.g., EDCI) to simplify purification. Process analytical technology (PAT) monitors critical parameters in real-time .

Safety and Handling

Q. What precautions mitigate risks during handling of the Boc-protected intermediate?

Use gloveboxes or Schlenk lines for moisture-sensitive steps. Quench excess DCC with acetic acid to prevent urea byproduct interference. Emergency protocols for skin contact include rinsing with 0.1 M HCl (neutralizes DMAP) followed by soap/water .

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